molecular formula C16H23N3O5 B3308824 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 939986-61-5

3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3308824
CAS No.: 939986-61-5
M. Wt: 337.37 g/mol
InChI Key: VDSNKAVVLFWMIZ-UHFFFAOYSA-N
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Description

This compound is a tert-butyl-protected piperidine derivative featuring a 5-nitro-pyridin-2-yloxymethyl substituent at the 3-position of the piperidine ring.

Properties

IUPAC Name

tert-butyl 3-[(5-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-8-4-5-12(10-18)11-23-14-7-6-13(9-17-14)19(21)22/h6-7,9,12H,4-5,8,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSNKAVVLFWMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138087
Record name 1,1-Dimethylethyl 3-[[(5-nitro-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-61-5
Record name 1,1-Dimethylethyl 3-[[(5-nitro-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[[(5-nitro-2-pyridinyl)oxy]methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, with the molecular formula C16H23N3O5 and a molecular weight of 337.37 g/mol, is a compound of significant interest in medicinal chemistry. This compound features a nitro group on a pyridine ring, which is linked to a piperidine ring through an oxymethyl group. The unique structure of this compound suggests potential biological activities that warrant detailed investigation.

  • Molecular Formula : C16H23N3O5
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 939986-61-5
  • IUPAC Name : tert-butyl 2-[(5-nitropyridin-2-yl)oxymethyl]piperidine-1-carboxylate

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects, particularly in the context of antimicrobial and anticancer properties. The presence of the nitro group and the piperidine moiety are pivotal in mediating these activities.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing nitro groups are often associated with enhanced activity against various bacterial strains due to their ability to interfere with bacterial DNA synthesis and function.

Anticancer Potential

The compound's structural characteristics suggest it may interact with cellular pathways involved in cancer progression. Research has indicated that pyridine derivatives can inhibit key enzymes involved in tumor growth and metastasis. Preliminary studies have suggested that this compound may exhibit cytotoxic effects on cancer cell lines, although further investigation is necessary to elucidate its mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural Feature Impact on Activity
Nitro groupEnhances reactivity and potential for bioactivity
Piperidine ringProvides structural stability and facilitates interaction with biological targets
Oxymethyl linkageMay affect solubility and permeability across cell membranes

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study focusing on similar nitro-pyridine derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to the generation of reactive nitrogen species that disrupt bacterial membranes and DNA .
  • Anticancer Activity :
    • Research involving pyridine-based compounds has shown promising results in targeting cancer cells by inhibiting key signaling pathways associated with cell proliferation and survival. For example, studies have indicated that certain nitro-substituted pyridines can induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Pharmacological Investigations :
    • A comparative analysis of various derivatives revealed that modifications on the piperidine ring significantly altered their pharmacokinetic profiles, suggesting that optimizing these modifications could enhance efficacy while reducing toxicity .

Scientific Research Applications

Pharmaceutical Applications

Synthetic Chemistry Applications

  • Building Blocks for Complex Molecules :
    • The compound is utilized as a building block in organic synthesis. It can undergo various chemical transformations, such as reduction and substitution reactions, to yield more complex structures with desired functionalities .
  • Synthesis Routes :
    • Several synthetic pathways can be employed to prepare this compound, including:
      • Nitration of Pyridine : Initial formation of nitropyridine.
      • Oxymethylation : Introduction of the oxymethyl group using formaldehyde.
      • Piperidine Formation : Reaction with piperidine to complete the structure .

Case Studies and Research Findings

While specific case studies focusing solely on 3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester are scarce, related research provides insights into its potential applications:

  • A study on similar piperidine derivatives demonstrated their effectiveness as inhibitors of certain enzymes involved in metabolic pathways, suggesting that this compound may share similar properties.
  • Investigations into nitro-containing compounds have revealed their utility in medicinal chemistry due to their ability to be reduced to amines, which are often more biologically active .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituent Position (Piperidine) Pyridine/Pyrimidine Substituent Molecular Formula Molecular Weight CAS Number Reference ID
3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 3-position 5-Nitro-pyridin-2-yloxymethyl Not explicitly listed in evidence ~337 (estimated) Not provided N/A
4-(5-Nitro-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester 4-position 5-Nitro-pyridin-2-yloxy C16H21N3O6 351.36 151296-58-1
3-(5-Methyl-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 3-position 5-Methyl-pyridin-2-yloxymethyl C17H26N2O3 306.40 939986-14-8
2-(3-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester 2-position 3-Nitro-pyridin-2-yloxymethyl C16H23N3O5 337.37 Not provided
3-[(5-Chloro-pyrimidin-2-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 3-position 5-Chloro-pyrimidin-2-yl-methyl-amino C15H23ClN4O2 326.82 1261232-53-4
3-(2-Chloro-thiazol-5-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester 3-position 2-Chloro-thiazol-5-ylmethoxy C14H21ClN2O3S 332.85 939986-94-4
Key Observations:

Substituent Position on Piperidine :

  • The target compound and its analog in share a substituent at the 3-position of piperidine, whereas the compound in has a 4-position substitution. This positional difference influences steric effects and conformational flexibility, which may impact binding interactions in catalytic or biological systems.

Substitution of pyridine with pyrimidine () or thiazole () introduces variations in aromaticity and hydrogen-bonding capacity. For example, the chloro-thiazole derivative in may exhibit enhanced electrophilicity due to the sulfur atom.

Molecular Weight and Functional Groups :

  • The nitro group contributes significantly to molecular weight (e.g., 337.37 in vs. 306.40 in ).
  • The tert-butyl ester group is conserved across all analogs, ensuring stability during synthetic manipulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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3-(5-Nitro-pyridin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

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